

A Comparative Guide to the NMR Spectral Data of 2,3-Dichloroquinoxaline

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Compound of Interest

Compound Name: 2,3-Dichloroquinoxaline

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This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **2,3-dichloroquinoxaline** against structurally related alternatives. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clear data visualization to support identification and characterization efforts.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for **2,3-dichloroquinoxaline** and selected alternative quinoxaline derivatives. These alternatives—unsubstituted quinoxaline, 2,3-dimethylquinoxaline, and 2,3-dihydroxyquinoxaline—were chosen to illustrate the electronic effects of different substituents at the 2 and 3 positions on the NMR spectra.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
2,3-Dichloroquinoxaline	CDCl ₃	8.08 (dd, J=6.6, 3.4 Hz, 2H), 7.85 (dd, J=6.6, 3.4 Hz, 2H)
DMSO-d ₆	8.15 (dd, J=6.6, 3.4 Hz, 2H), 7.97 (dd, J=6.6, 3.4 Hz, 2H)	
Quinoxaline	CDCl ₃	8.83 (s, 2H), 8.13 (dd, J=6.4, 3.4 Hz, 2H), 7.78 (dd, J=6.4, 3.4 Hz, 2H)
2,3-Dimethylquinoxaline	CDCl ₃	7.97 (dd, J=6.5, 3.3 Hz, 2H), 7.63 (dd, J=6.5, 3.3 Hz, 2H), 2.75 (s, 6H)
2,3-Dihydroxyquinoxaline	DMSO-d ₆	11.8 (br s, 2H), 7.28-7.22 (m, 2H), 7.18-7.12 (m, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ , ppm)
2,3-Dichloroquinoxaline	CDCl ₃	145.2, 140.9, 131.0, 129.5
DMSO-d ₆	144.8, 140.4, 130.8, 129.2	
Quinoxaline	CDCl ₃	145.2, 143.2, 129.8, 129.4
2,3-Dimethylquinoxaline	CDCl ₃	152.9, 140.8, 129.1, 128.7, 23.2
2,3-Dihydroxyquinoxaline	DMSO-d ₆	154.8, 131.5, 123.6, 115.4

Experimental Protocols

The following is a generalized methodology for the acquisition of NMR spectra for quinoxaline derivatives.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to dissolve the sample.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

- The data presented were acquired on NMR spectrometers operating at frequencies ranging from 90 MHz to 400 MHz for ^1H NMR.
- Before data acquisition, the instrument's magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

3. Data Acquisition:

- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

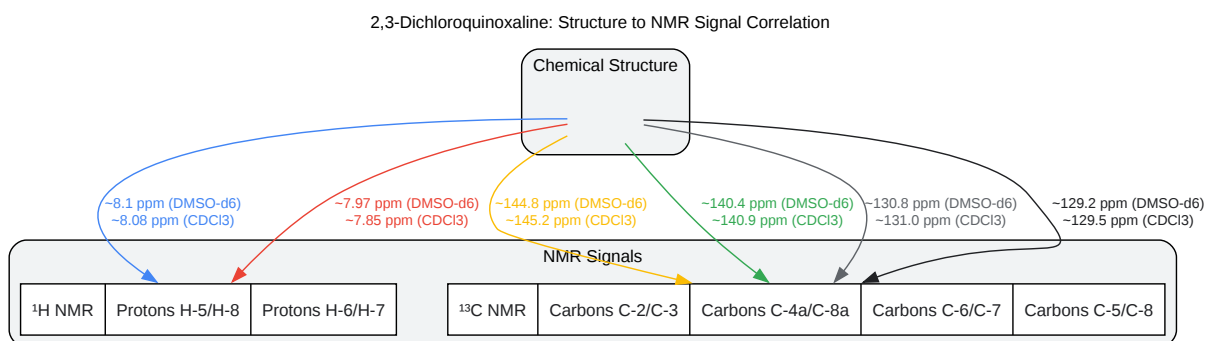
4. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

- The spectrum is then phased and the baseline is corrected.
- Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C ; DMSO-d_6 : δ 2.50 ppm for ^1H , δ 39.52 ppm for ^{13}C).

Visualization of Structure-Spectra Relationship

The following diagram illustrates the correlation between the chemical structure of **2,3-dichloroquinoxaline** and its distinct NMR signals.



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Caption: Correlation of **2,3-dichloroquinoxaline** structure with its ^1H and ^{13}C NMR signals.

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